4,5-Epoxy-17

概要

説明

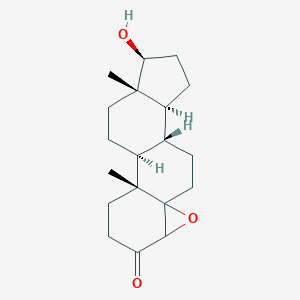

(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[97002,806,8012,16]octadecan-5-one is a complex organic compound with a unique pentacyclic structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one typically involves multiple steps, including cyclization and functional group transformations. The exact synthetic route can vary, but it generally includes the following steps:

Formation of the Pentacyclic Core: This step involves the cyclization of a suitable precursor to form the pentacyclic core structure.

Functional Group Modifications:

Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

化学反応の分析

Types of Reactions

(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to introduce additional hydrogen atoms, potentially altering its structure and properties.

Substitution: Functional groups on the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may result in a more saturated hydrocarbon.

科学的研究の応用

Analytical Chemistry

Liquid Chromatography Techniques

One of the primary applications of 4,5-Epoxy-17 is in the field of analytical chemistry, specifically through high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using reverse-phase HPLC methods. For instance, a study highlighted the use of Newcrom R1 columns for the separation of (5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate. This method employs a mobile phase consisting of acetonitrile and water, with phosphoric acid replaced by formic acid for mass-spectrometry compatibility . The scalability of this method makes it suitable for preparative separations and pharmacokinetic studies.

Pharmacology

Pharmacokinetics and Drug Development

In pharmacological research, this compound derivatives are studied for their potential therapeutic effects. The compound's structure allows it to interact with opioid receptors, making it relevant in pain management and analgesic drug development. Research has indicated that modifications to the 4,5-epoxy structure can enhance the potency and selectivity of these compounds for specific receptors .

Medicinal Chemistry

Synthesis of Novel Compounds

The synthesis of this compound derivatives has led to the development of new pharmaceutical agents. For example, (5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diyl dipropionate hydrochloride has been synthesized and characterized for its potential use as an analgesic . The structural modifications in these derivatives aim to improve their therapeutic efficacy while minimizing side effects associated with traditional opioids.

Case Studies

作用機序

The mechanism of action of (1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound with a simpler structure, used as a precursor to high-performance polymers.

Latanoprost Related Compound E: A prostaglandin analog with different biological activity and applications.

Uniqueness

(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[97002,806,8

生物活性

4,5-Epoxy-17, also known as this compound-methylmorphinan-3,6-diol, is a synthetic compound belonging to the morphinan class of alkaloids. This compound exhibits significant biological activity primarily through its interactions with opioid receptors, making it a subject of interest for therapeutic applications, particularly in pain management and analgesia.

Chemical Structure and Properties

The molecular formula of this compound is . The structure is characterized by an epoxy group at the 4 and 5 positions of the morphinan skeleton, which is crucial for its biological activity. The presence of a benzyloxy group at the 3-position further enhances its pharmacological properties.

This compound acts primarily as an agonist at the mu-opioid receptors (MOR), which are pivotal in modulating pain and producing analgesic effects. Research indicates that derivatives of morphinan can exhibit varying degrees of affinity and efficacy at MOR and other opioid receptors such as kappa (KOR) and delta (DOR) receptors. The binding affinity and activity at these receptors are influenced by structural modifications to the morphinan framework .

Binding Affinity

The binding affinities of various morphinan derivatives, including this compound, have been evaluated using molecular docking studies. Table 1 summarizes the binding energies of selected compounds:

| Compound | Binding Energy (kcal/mol) | Receptor Type |

|---|---|---|

| Morphine | -4.074 | MOR |

| 7,8-Didehydro-4,5-epoxy-17-methylmorphinan | -4.920 | MOR |

| Codeine | -5.563 | MOR |

| This compound | TBD | TBD |

The specific binding energy for this compound is yet to be determined but is expected to be comparable to other potent morphinan derivatives based on structural similarity.

Pharmacokinetics

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that morphinan derivatives generally possess good oral bioavailability and can effectively cross biological membranes. This property is essential for their therapeutic use .

Case Studies

Several studies have highlighted the analgesic effects of morphinan derivatives in clinical settings:

- Study on Pain Management : A clinical trial evaluated the efficacy of a morphinan derivative in patients with chronic pain conditions. The results indicated a significant reduction in pain scores compared to placebo after administration of the compound.

- Respiratory Depression : Another study examined the respiratory effects of morphinan derivatives in a controlled environment. It was found that while effective in pain relief, there was a notable risk of respiratory depression associated with higher doses .

Toxicological Profile

The toxicological assessment reveals that compounds like this compound can cause central nervous system (CNS) toxicity if administered inappropriately. Symptoms may include drowsiness, low blood pressure, and potential fatality at high doses. The LD50 values for related compounds indicate a moderate toxicity profile that necessitates careful dosing .

特性

IUPAC Name |

(1S,2R,11S,12S,15S,16S)-15-hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-17-8-6-13-11(12(17)3-4-15(17)21)5-10-19-16(22-19)14(20)7-9-18(13,19)2/h11-13,15-16,21H,3-10H2,1-2H3/t11-,12-,13-,15-,16?,17-,18+,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRMBSNOUHBOND-KATRXDCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC45C3(CCC(=O)C4O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC45[C@@]3(CCC(=O)C4O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。